molecular formula C28H38N2O2S B5521994 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide

4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide

Cat. No.: B5521994
M. Wt: 466.7 g/mol
InChI Key: ZJEZLKKYCBGHLL-UHFFFAOYSA-N
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Description

The compound “4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide” is a complex organic molecule. It contains a benzothiazole group (a type of heterocyclic compound), a phenoxy group (an ether that includes a phenyl group), and a butanamide group (a type of amide). These groups are common in many pharmaceuticals and could suggest a potential use in that field .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would likely contribute to aromaticity, while the phenoxy and butanamide groups could introduce polar characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (phenoxy and butanamide) and nonpolar (benzothiazole) groups could give it unique solubility characteristics .

Scientific Research Applications

Corrosion Inhibition

A theoretical study using density functional theory (DFT) was conducted on bipyrazolic-type organic compounds, including derivatives similar to 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide, to elucidate their potential as corrosion inhibitors. The study focused on understanding the inhibition efficiencies and reactive sites of these compounds, finding that their electronic properties could be linked to their effectiveness as corrosion inhibitors. The local reactivity was analyzed through the Fukui function and condensed softness indices, suggesting that such compounds could offer valuable insights into the development of new corrosion inhibitors (Wang et al., 2006).

Photodynamic Therapy

Research into novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which share structural similarities with this compound, demonstrated high singlet oxygen quantum yields. These properties are essential for Type II photodynamic therapy mechanisms, suggesting that similar compounds could be developed as potent Type II photosensitizers for cancer treatment. The study highlighted the importance of these compounds' photophysical and photochemical properties for their application in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

A study on the synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives revealed that such compounds, related to this compound, showed remarkable activity against various cancer lines. This suggests that the chemical framework of these compounds has potential applications in developing new anticancer drugs (Waghmare et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it were a pharmaceutical, for example, the mechanism of action could involve interactions with specific biological targets .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary tests, it could be further developed and optimized .

Properties

IUPAC Name

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O2S/c1-8-27(4,5)20-12-15-24(22(17-20)28(6,7)9-2)32-16-10-11-26(31)30-21-13-14-23-25(18-21)33-19(3)29-23/h12-15,17-18H,8-11,16H2,1-7H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEZLKKYCBGHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)N=C(S3)C)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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